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Compound of Interest |

5-0Ox0-4,5-dihydropyrazolo[1,5-
Compound Name:

ajpyrimidine-3-carbonitrile
CAS No.: 1224288-95-2

Cat. No.: B572547

Get Quote

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant

attention in the field of medicinal chemistry, rightfully earning its status as a "privileged
scaffold." This designation stems from its ability to serve as a versatile template for the design
of ligands that can interact with a wide array of biological targets with high affinity and
specificity. The unique electronic and steric properties of this bicyclic aromatic system, which
combines the features of both pyrazole and pyrimidine rings, allow for diverse functionalization,
leading to a rich three-dimensional chemical space for drug discovery.

The scaffold's inherent planarity, coupled with the strategic placement of nitrogen atoms,
provides multiple points for hydrogen bonding and other non-covalent interactions, which are
crucial for molecular recognition by biological macromolecules. This has led to the development
of numerous pyrazolo[1,5-a]pyrimidine derivatives with a broad spectrum of pharmacological
activities, including but not limited to, kinase inhibitors, anxiolytics, and anti-cancer agents. This
guide will provide a comprehensive overview of the synthesis, chemical properties, and
therapeutic applications of the pyrazolo[1,5-a]pyrimidine scaffold, offering insights for its
effective utilization in contemporary drug discovery programs.
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Synthetic Strategies: Building the Core

The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established area of synthetic
organic chemistry, with several reliable methods available for its synthesis. The most prevalent
and versatile approach involves the condensation of a 3-aminopyrazole derivative with a 1,3-
dicarbonyl compound or its equivalent. This strategy allows for the introduction of a wide range
of substituents on both the pyrazole and pyrimidine rings, providing a powerful tool for
modulating the physicochemical and pharmacological properties of the final compounds.
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Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

Representative Experimental Protocol: Synthesis of 7-
hydroxy-5-methylpyrazolo[1,5-a]pyrimidine

This protocol describes a common method for the synthesis of a simple pyrazolo[1,5-
a]pyrimidine derivative.
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Materials:

¢ 3-Aminopyrazole (1.0 eq)

o Ethyl acetoacetate (1.1 eq)

o Acetic acid (solvent)

Procedure:

» To a solution of 3-aminopyrazole in glacial acetic acid, add ethyl acetoacetate.

o Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer
chromatography (TLC).

e Upon completion, allow the reaction mixture to cool to room temperature.

e The precipitated product is collected by filtration, washed with cold ethanol, and dried under
vacuum to afford the desired 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine.

This straightforward procedure can be adapted to a wide range of substituted 3-
aminopyrazoles and 1,3-dicarbonyl compounds, making it a cornerstone of pyrazolo[1,5-
a]pyrimidine chemistry.

Medicinal Chemistry Applications: A Scaffold of
Opportunity

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of
a multitude of therapeutic agents. Its ability to mimic the purine core has made it a particularly
attractive scaffold for the design of kinase inhibitors.

Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many
diseases, including cancer. The pyrazolo[1,5-a]pyrimidine core can effectively occupy the ATP-
binding site of kinases, with substituents on the scaffold providing crucial interactions with the
surrounding amino acid residues to achieve high potency and selectivity.
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A notable example is the FDA-approved drug Zaleplon, a hypnotic agent that acts as a positive
allosteric modulator of the GABA-A receptor. While not a kinase inhibitor, its clinical success
highlighted the therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold and spurred
further investigation into its diverse biological activities.

More recently, a number of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have entered
clinical development. For instance, Adavosertib (AZD1775) is a potent and selective inhibitor of
Weel kinase, a key regulator of the G2-M cell cycle checkpoint.

Compound Target Therapeutic Area Development Stage
Zaleplon GABA-A Receptor Insomnia Marketed
Adavosertib Weel Kinase Oncology Phase I

Lenvatinib VEGFR, FGFR Oncology Marketed

This table is for illustrative purposes and not exhaustive.

Structure-Activity Relationships (SAR)

Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold has led to a deep
understanding of its structure-activity relationships. Key positions for substitution include:

e C2 and C3: Substituents at these positions on the pyrazole ring can influence interactions
with the hinge region of kinases.

e C5 and C7: Modifications at these positions on the pyrimidine ring often project into the
solvent-exposed region and can be used to modulate solubility and other pharmacokinetic
properties.

e N1: The nitrogen atom at position 1 is a key hydrogen bond acceptor.
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Caption: Key substitution points on the pyrazolo[1,5-a]pyrimidine scaffold.

Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for drug discovery.
Emerging areas of interest include its application in the development of covalent inhibitors,
where a reactive group is appended to the scaffold to form a covalent bond with the target
protein, leading to prolonged and potent inhibition. Furthermore, the use of this scaffold in the
design of proteolysis-targeting chimeras (PROTACS) is a promising new avenue for therapeutic
intervention.

The versatility and proven track record of the pyrazolo[1,5-a]pyrimidine core ensure its
continued prominence in medicinal chemistry for years to come. As our understanding of
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disease biology deepens, this remarkable scaffold will undoubtedly be at the forefront of efforts
to develop the next generation of innovative medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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